4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone
Description
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone is a pyrimidine-based sulfone derivative characterized by a central pyrimidine ring substituted with a phenyl group at position 2, a 4-methylphenylsulfanyl group at position 4, and a 4-methylphenyl sulfone moiety at position 3.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c1-17-8-12-20(13-9-17)29-24-22(30(27,28)21-14-10-18(2)11-15-21)16-25-23(26-24)19-6-4-3-5-7-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSVOVWVUFSSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl sulfanyl with 2-phenyl-5-pyrimidinyl sulfone under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing sulfanyl and sulfone functionalities exhibit significant antimicrobial properties. The presence of the pyrimidine ring enhances this activity, making it a candidate for developing new antimicrobial agents. A study evaluated various derivatives of pyrimidine-based sulfones, demonstrating promising results against Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Evaluation
A series of related compounds were synthesized and tested for their antimicrobial efficacy. The results showed that derivatives with a methyl group on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations in the low micromolar range .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| A | 8 | 16 |
| B | 4 | 8 |
| C | 2 | 4 |
Anti-inflammatory Properties
The sulfone group is known for its anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in vitro.
Material Science
Polymer Additives
The compound's unique structure allows it to be used as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties has been explored in various studies. For instance, incorporating this compound into polycarbonate matrices improved the material's resistance to UV degradation.
Case Study: Thermal Stability Testing
A comparative analysis was conducted on polycarbonate samples with and without the addition of the compound. Thermogravimetric analysis (TGA) indicated that samples containing the compound exhibited a higher thermal degradation temperature compared to the control group.
| Sample | Degradation Temperature (°C) |
|---|---|
| Control | 290 |
| With Compound | 320 |
Agricultural Chemistry
Pesticidal Activity
Research has suggested that this compound may possess pesticidal properties, particularly against certain plant pathogens. The structural features allow it to interact with biological systems effectively.
Case Study: Efficacy Against Fungal Pathogens
Field trials were conducted to evaluate the effectiveness of the compound as a fungicide. Results indicated a significant reduction in fungal growth on treated plants compared to untreated controls, showcasing its potential for agricultural use.
| Treatment | Fungal Growth Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 45 |
| High Dose | 80 |
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Sulfone vs. Sulfanyl/Sulfanylidene Groups : The sulfone group (SO₂) in the target compound and its analogs (e.g., ) confers higher oxidation stability compared to sulfanyl (S-) or sulfanylidene (C=S) groups (e.g., ). This may influence metabolic resistance in biological systems.
- In contrast, the ethyl ester in introduces polarity, which could affect solubility and pharmacokinetics.
- Chlorophenoxy Substitution: The chlorine atom in increases molecular weight and may contribute to halogen bonding interactions in target binding, a feature absent in the target compound.
Heterocyclic Systems with Sulfur Functionality
- 1,3,4-Thiadiazole Derivatives (e.g., ): These compounds, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, exhibit dual thiadiazole rings and sulfanyl linkages. They are noted for antimicrobial and anticancer properties but lack the pyrimidine core of the target compound .
- Pyrimidine-Thiazole Hybrids (e.g., ): Derivatives like 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine combine pyrimidine with thiazole rings. The methanesulfinyl group (SOCH₃) offers intermediate polarity between sulfanyl and sulfone groups, suggesting tunable electronic properties .
Biological Activity
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple aromatic rings and sulfonyl groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound can be described by its molecular formula and a detailed structural representation. The presence of methylphenyl and pyrimidine moieties contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl and sulfanyl groups are known to participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation: It could modulate receptor activity, affecting downstream signaling cascades.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.
Case Study:
A study evaluated a related compound's effect on the HCT116 and OVCAR-8 cancer cell lines, reporting IC50 values of 7.76 µM and 9.76 µM respectively . This suggests that the target compound may also possess anticancer activity worth exploring.
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been investigated against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated varying degrees of effectiveness, warranting further research into their mechanisms and potency.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | [Insert MIC value] |
| Staphylococcus aureus | [Insert MIC value] |
Research Findings
A comprehensive review of the literature reveals that compounds similar to this compound have been explored for their biological activities:
- Kinase Inhibition: Certain derivatives have shown promising results as kinase inhibitors, with selectivity profiles that could enhance therapeutic efficacy against specific cancers .
- Antimicrobial Properties: The compound's derivatives have been screened for antibacterial and antifungal activities, showing significant inhibition against various strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
